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Compound of Interest

Compound Name:
methyl2-bromo-6-methoxy-4-

nitrobenzoate

CAS No.: 2168241-36-7

Cat. No.: B2944019 Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8][9][10]

Parameter Specification

IUPAC Name Methyl 2-bromo-4-nitrobenzoate

CAS Registry Number 100959-22-6

Molecular Formula C₈H₆BrNO₄

Molecular Weight 260.04 g/mol

Appearance Light yellow solid / crystalline powder

Melting Point 82.0 – 86.0 °C

Solubility Soluble in CDCl₃, DMSO-d₆, Ethyl Acetate

Structural Context
This compound features a trisubstituted benzene ring. The steric and electronic interplay

between the ortho-bromo substituent and the para-nitro group creates a distinct spectroscopic

signature, particularly in the proton NMR where the H3 proton experiences significant

deshielding.
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Synthesis & Preparation Context
For Spectroscopic Purity Analysis

To ensure accurate spectroscopic referencing, the compound is typically prepared via the

Fischer esterification of 2-bromo-4-nitrobenzoic acid. Impurities from this process (unreacted

acid or thionyl chloride byproducts) must be identified in the spectra.

Synthesis Workflow (DOT Visualization)
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Figure 1: Standard synthesis pathway via acyl chloride intermediate, yielding high-purity ester

for characterization.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][5][10][11][12]
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct AMX spin system (or ABX depending on

resolution) and a sharp methyl singlet.
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Shift (δ,
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Structural
Justificatio
n

8.50 Singlet (s) 1H - H-3

Most

Deshielded:

Located

between two

strong

electron-

withdrawing

groups (NO₂

and Br). The

lack of visible

coupling (J <

1 Hz) is

typical for

meta protons

in this

crowded

environment.

8.21 Doublet (d) 1H J = 8.4 Hz H-5

Ortho to NO₂:

Deshielded

by the nitro

group;

couples with

H-6.

7.91 Doublet (d) 1H J = 8.4 Hz H-6

Ortho to

Ester:

Deshielded

by the

carbonyl

cone; couples

with H-5.

3.97 Singlet (s) 3H - -OCH₃ Methyl Ester:

Characteristic
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sharp singlet

for methoxy

protons

attached to a

carbonyl.

Critical Analysis:

H-3 Singularity: While technically a doublet (coupling with H-5, J ~ 2 Hz), H-3 often appears

as a singlet at 400 MHz due to peak broadening or limited resolution. It is the diagnostic

peak for the 2-bromo-4-nitro substitution pattern.

Impurity Flag: A broad singlet >10 ppm would indicate unreacted carboxylic acid.

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum reveals 8 distinct environments.

Shift (δ, ppm) Assignment Environment

165.2 C=O Carbonyl ester carbon.

149.2 C-4
Aromatic C-ipso to NO₂. Highly

deshielded.

137.9 C-1 Aromatic C-ipso to Ester.

131.7 C-6 Aromatic CH (Ortho to Ester).

129.1 C-3
Aromatic CH (Ortho to

Br/NO₂).

122.1 C-2

Aromatic C-ipso to Br (Heavy

atom effect causes upfield shift

relative to other substituted

carbons).

122.0 C-5 Aromatic CH (Ortho to NO₂).

53.1 -OCH₃ Methoxy carbon.
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Mass Spectrometry (MS) Profile[4][8][11]
Electrospray Ionization (ESI)[8][12]

Ionization Mode: Positive (+ve)

Molecular Ion [M+H]⁺: 260.1 m/z[1]

Isotopic Signature (Bromine Effect)
Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a distinctive

"doublet" pattern in the mass spectrum for the molecular ion.

Peak A (⁷⁹Br): ~260 m/z

Peak B (⁸¹Br): ~262 m/z

Intensity Ratio: ~1:1

Molecular Ion [M+H]+

m/z 260.1
(Contains 79-Br)

~50%

m/z 262.1
(Contains 81-Br)

~50%

Click to download full resolution via product page

Figure 2: Expected isotopic distribution pattern for the molecular ion.

Infrared (IR) Spectroscopy
Theoretical Consensus & Characteristic Bands

While specific fingerprint data varies by instrument, the functional groups provide a non-

negotiable validation set:

1720 – 1740 cm⁻¹: Strong C=O stretch (Ester).
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1530 ± 10 cm⁻¹: Strong NO₂ asymmetric stretch.

1350 ± 10 cm⁻¹: Medium NO₂ symmetric stretch.

~1280 cm⁻¹: C-O stretch (Ester).

Note: Absence of broad band at 2500-3300 cm⁻¹ confirms the absence of the carboxylic acid

precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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